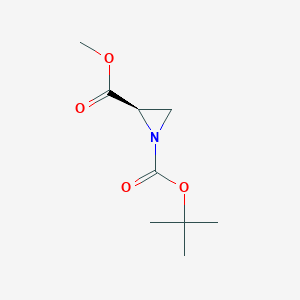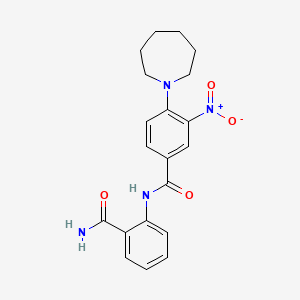
4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide
描述
4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide is a chemical compound known for its role as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used primarily in the treatment of non-small cell lung cancer (NSCLC). This compound was developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Aminocarbonylation: Introduction of the aminocarbonyl group.
Azepanyl Substitution: Incorporation of the azepanyl group.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
科学研究应用
4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a tool for studying protein interactions.
Medicine: Primarily used in the treatment of non-small cell lung cancer (NSCLC) due to its ability to inhibit EGFR tyrosine kinase.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用机制
The compound exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding site of the EGFR, preventing its phosphorylation and subsequent activation.
相似化合物的比较
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, used for the same indication.
Afatinib: A second-generation EGFR inhibitor with broader activity against multiple EGFR mutations.
Uniqueness
4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide is unique due to its third-generation status, which provides enhanced efficacy against specific EGFR mutations that confer resistance to first- and second-generation inhibitors. This makes it a valuable option for patients with resistant forms of NSCLC.
属性
IUPAC Name |
4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c21-19(25)15-7-3-4-8-16(15)22-20(26)14-9-10-17(18(13-14)24(27)28)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H2,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVNXISLTAGVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




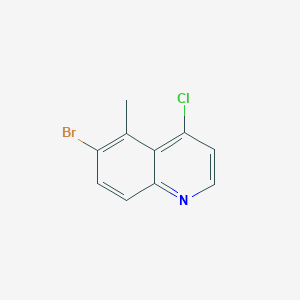
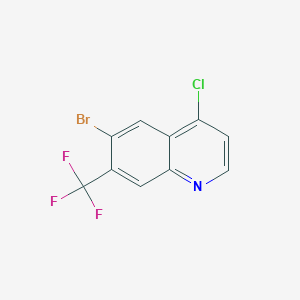
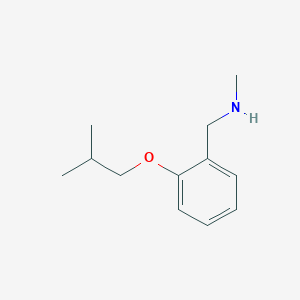
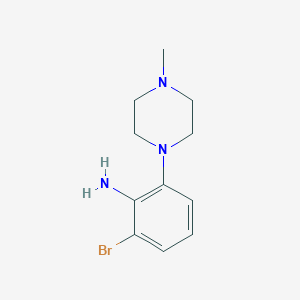
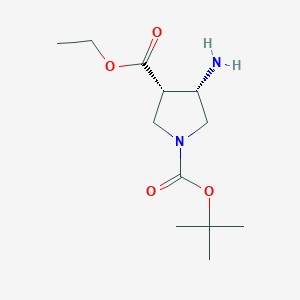
![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)
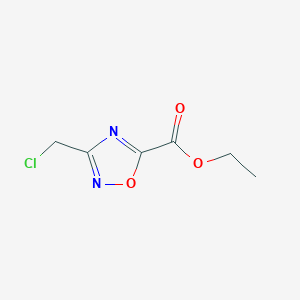
![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)
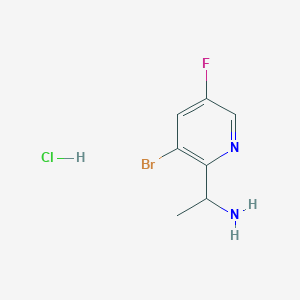
![N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride](/img/structure/B1384798.png)
![N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine](/img/structure/B1384799.png)
